tert-Butyl (2-bromooxazol-4-yl)carbamate
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Overview
Description
tert-Butyl (2-bromooxazol-4-yl)carbamate is an organic compound with the molecular formula C8H11BrN2O3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-bromooxazol-4-yl)carbamate typically involves the bromination of oxazole derivatives followed by carbamate formation. One common method involves the reaction of 2-bromo-4-oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-bromooxazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states, and reduction reactions can lead to the formation of dihydrooxazoles.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in solvents like 1,4-dioxane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
tert-Butyl (2-bromooxazol-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromooxazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromothiazol-4-yl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl (2-bromooxazol-4-yl)carbamate is unique due to its oxazole ring structure, which imparts distinct electronic and steric properties compared to thiazole or other heterocyclic derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H11BrN2O3 |
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Molecular Weight |
263.09 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-1,3-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C8H11BrN2O3/c1-8(2,3)14-7(12)11-5-4-13-6(9)10-5/h4H,1-3H3,(H,11,12) |
InChI Key |
XXXYXSQJFWYEDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC(=N1)Br |
Origin of Product |
United States |
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